Pseudouridine cep

描述

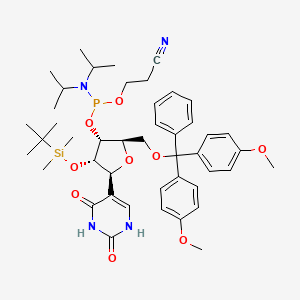

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite is a valuable compound primarily employed in the research and development of RNA molecules. It is crucial for diagnostic purposes and therapeutic interventions, particularly in the development of drugs targeting specific diseases and disorders such as cancers and viral infections.

准备方法

The synthesis of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite involves multiple stepsThe final step involves the addition of the cyanoethyl (CE) phosphoramidite group at the 3’-position . Industrial production methods often utilize automated synthesizers to ensure high purity and yield.

化学反应分析

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like iodine in the presence of water and pyridine.

Reduction: Reduction reactions can be carried out using reagents such as dithiothreitol (DTT).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoramidite group. Common reagents and conditions used in these reactions include iodine, pyridine, and DTT. .

科学研究应用

RNA Therapeutics

Pseudouridine CE-Phosphoramidite is utilized in the synthesis of modified mRNA for therapeutic purposes. Incorporating pseudouridine into mRNA enhances its translational capacity and stability while reducing immunogenicity. Studies have shown that pseudouridine-modified mRNA exhibits superior performance in protein expression compared to unmodified counterparts . This property is particularly beneficial for developing mRNA vaccines, such as those used for COVID-19.

Case Study: mRNA Vaccines

- Research Findings : The incorporation of pseudouridine into synthetic mRNA vaccines has been shown to elicit a more robust immune response with fewer side effects compared to unmodified mRNA .

- Clinical Application : Both Pfizer-BioNTech and Moderna vaccines utilize N1-methylpseudouridine, a derivative of pseudouridine, to enhance vaccine efficacy while minimizing adverse immune reactions .

Gene Editing and Replacement

Pseudouridine-modified RNA can be employed in gene editing technologies, providing a more stable platform for delivering genetic information into target cells. The enhanced stability and reduced immunogenicity make it an attractive option for gene therapy applications.

Data Table: Comparison of RNA Modifications

| Modification Type | Stability | Immunogenicity | Translational Capacity |

|---|---|---|---|

| Unmodified Uridine | Low | High | Standard |

| Pseudouridine | High | Low | Enhanced |

| N1-Methylpseudouridine | Very High | Very Low | Significantly Enhanced |

Studying RNA Structure and Function

The ability to incorporate pseudouridine site-specifically allows researchers to systematically investigate its effects on RNA structure, function, and stability. This application is crucial for understanding the role of RNA modifications in cellular processes.

Case Study: Structural Analysis

- Research Findings : Experiments have demonstrated that pseudouridine incorporation can stabilize RNA secondary structures, influencing ribosomal assembly and function .

- Methodology : High-throughput sequencing techniques combined with chemical treatments have been developed to map pseudouridylation sites across various RNA types, enhancing our understanding of RNA biology .

Regulation of Gene Expression

Pseudouridine modifications are implicated in regulating gene expression through alternative splicing mechanisms. By modifying pre-mRNA transcripts, pseudouridine can influence splice site selection and exon inclusion.

Research Insights

作用机制

The mechanism of action of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite involves its incorporation into RNA molecules. The compound modifies the RNA structure, enhancing its stability and specificity. The molecular targets and pathways involved include RNA polymerases and ribonucleases, which interact with the modified RNA to exert therapeutic effects .

相似化合物的比较

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite is unique due to its specific modifications, which enhance RNA stability and specificity. Similar compounds include:

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-nebularine 3’-CE phosphoramidite: Used for similar applications but with different nucleoside modifications.

5’-O-DMT-2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine 3’-CE phosphoramidite: Another modified nucleoside used in RNA synthesis.

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-5-methyluridine 3’-CE phosphoramidite: Employed in the synthesis of modified RNA molecules.

These compounds share similar applications but differ in their specific modifications and resulting properties.

生物活性

Pseudouridine (Ψ) is a modified nucleoside prevalent in RNA, recognized for its significant role in enhancing the biological activity of RNA molecules. This article explores the biological activity of pseudouridine CE-phosphoramidite, focusing on its incorporation into mRNA, effects on translation, and implications for therapeutic applications.

Overview of Pseudouridine

Pseudouridine is structurally similar to uridine but is attached to the ribose ring via a carbon-carbon bond rather than a nitrogen bond. This unique structure allows pseudouridine to form additional hydrogen bonds, influencing RNA stability and functionality. It is often referred to as the "fifth nucleotide" due to its regulatory roles in various biological processes, including mRNA metabolism, splicing, and translation efficiency .

Biological Activity and Mechanisms

1. Enhancing mRNA Stability and Translation:

Incorporation of pseudouridine into mRNA has been shown to increase its stability and translational capacity. Studies indicate that pseudouridylation can modify stop codons, allowing them to function as sense codons, which enhances protein synthesis . The presence of pseudouridine alters the interaction between mRNA and ribosomes, facilitating non-canonical base pairing that can lead to improved translation fidelity .

2. Modulation of RNA-Protein Interactions:

Pseudouridine modifies the chemical properties of RNA, affecting its interactions with RNA-binding proteins (RBPs). For instance, RBPs such as PUM and MBNL demonstrate altered affinities for RNA upon incorporation of pseudouridine, suggesting that this modification can significantly impact gene regulation and expression .

3. Implications in Therapeutics:

The application of pseudouridine in mRNA vaccines has gained prominence, particularly during the COVID-19 pandemic. The use of modified nucleosides like N1-methylpseudouridine (m1Ψ) has enhanced the efficacy and safety profiles of mRNA vaccines by reducing immunogenicity while maintaining robust protein expression . This modification is crucial in developing next-generation RNA therapeutics.

Case Study 1: Pseudouridine in mRNA Vaccines

A pivotal study demonstrated that mRNA vaccines incorporating pseudouridine modifications exhibited superior performance compared to unmodified counterparts. These vaccines showed enhanced stability and reduced activation of innate immune responses, leading to improved therapeutic outcomes in clinical trials .

Case Study 2: Pseudouridylation in Cancer Therapy

Research has highlighted the role of pseudouridylation in cancer cell biology. For example, depletion of specific pseudouridine synthases has been linked to altered expression levels of microRNAs involved in tumor suppression. This suggests that targeting pseudouridylation pathways could offer novel strategies for cancer treatment .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Eyler et al. (2019) | Demonstrated that Ψ enhances translatability by modulating codon decoding | Indicates potential for improved vaccine design |

| Morais et al. (2020) | Showed suppression of nonsense mutations via pseudouridylation | Opens avenues for genetic therapies targeting mutations |

| Xuan et al. (2024) | Identified roles of pseudouridine synthases in miRNA biogenesis | Highlights importance in regulating gene expression |

属性

IUPAC Name |

3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N4O9PSi/c1-30(2)49(31(3)4)59(55-27-15-26-46)57-40-38(56-39(37-28-47-43(51)48-42(37)50)41(40)58-60(10,11)44(5,6)7)29-54-45(32-16-13-12-14-17-32,33-18-22-35(52-8)23-19-33)34-20-24-36(53-9)25-21-34/h12-14,16-25,28,30-31,38-41H,15,27,29H2,1-11H3,(H2,47,48,50,51)/t38-,39+,40-,41+,59?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJHNALDAAZFFN-LMNGBUJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H61N4O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。